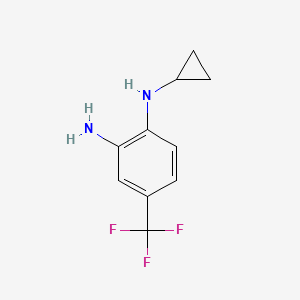

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a cyclopropyl group at the N1 position and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. This compound is part of a broader class of aromatic diamines with applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C10H11F3N2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

1-N-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)6-1-4-9(8(14)5-6)15-7-2-3-7/h1,4-5,7,15H,2-3,14H2 |

InChI Key |

MPTJQQMKSAEXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of cyclopropylamine with 4-(trifluoromethyl)benzene-1,2-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structural features, including the cyclopropyl and trifluoromethyl groups, contribute to its binding affinity and specificity for these targets . The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Steric Effects : The cyclopropyl and cyclohexyl derivatives exhibit significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like methyl or isopropyl.

- Electronic Effects : The -CF₃ group stabilizes the aromatic ring via electron withdrawal, enhancing resistance to electrophilic attack across all analogs.

Biological Activity

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclopropyl group and a trifluoromethyl substituent on the aromatic ring significantly influences its chemical behavior and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

This compound can be represented by the following molecular formula:

Key Features:

- Cyclopropyl Group: Enhances binding affinity to biological targets due to its unique steric properties.

- Trifluoromethyl Group: Increases lipophilicity and metabolic stability, potentially improving bioavailability.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 216.20 g/mol |

| CAS Number | 1092293-27-0 |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

This compound interacts with specific enzymes and receptors, modulating their activity. The amino groups can engage in hydrogen bonding, which is crucial for binding interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: In Vitro Analysis

In a study examining the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), researchers observed:

- IC50 Values: The compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity against cancer cells.

- Mechanism: The compound was found to inhibit the PI3K/Akt pathway, leading to increased apoptosis rates.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects against oxidative stress |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies indicate that:

- NOAEL (No Observed Adverse Effect Level): Established at 10 mg/kg based on liver and kidney effects observed in animal studies.

- Potential Risks: High doses may lead to nephrotoxicity and hepatotoxicity, necessitating careful dosage considerations in future clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.